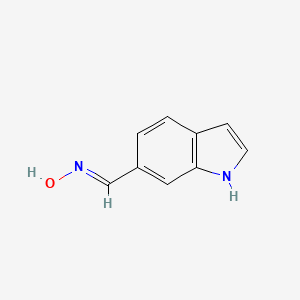

1H-indole-6-carbaldehyde oxime

Description

Significance of the Indole (B1671886) Nucleus in Contemporary Chemical Synthesis

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules with profound biological importance. nih.govekb.eg Its structure is found in essential amino acids like tryptophan and serves as the core of many alkaloids, neurotransmitters, and plant hormones. nih.govresearchgate.net In modern drug discovery, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological receptors and enzymes. mdpi.comresearchgate.net

The versatility of the indole ring allows for functionalization at multiple positions, enabling the synthesis of large libraries of derivatives for screening against various therapeutic targets. researchgate.net This has led to the development of numerous indole-containing drugs with applications ranging from anti-inflammatory agents like indomethacin (B1671933) to anticancer drugs and treatments for neurological disorders. nih.govchemimpex.com The continued exploration of indole chemistry is driven by the quest for new chemical entities with improved pharmacological profiles. mdpi.com

Importance of Oxime Functional Groups in Advanced Organic Synthesis and Medicinal Chemistry

Oxime functional groups (C=N-OH) are highly versatile intermediates in organic synthesis. nih.gov They are readily prepared from aldehydes or ketones and can be converted into a variety of other functional groups, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. nih.gov This reactivity makes them valuable building blocks in the construction of complex molecular architectures. nih.gov

In medicinal chemistry, the oxime moiety is a well-established pharmacophore, contributing to a wide spectrum of biological activities. researchgate.netnih.gov Oxime derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govresearchgate.netnih.gov The introduction of an oxime group can significantly enhance the biological activity of a parent molecule. nih.gov Furthermore, oximes play a crucial role as reactivators of acetylcholinesterase, acting as antidotes for organophosphate poisoning, and are found in several FDA-approved drugs, including certain cephalosporin (B10832234) antibiotics. nih.gov

Overview of 1H-Indole-6-carbaldehyde Oxime within the Context of Indole Oxime Research

This compound is a specific isomer within the broader class of indole oximes. While much of the research has historically focused on derivatives of indole-3-carbaldehyde, the unique positioning of the carbaldehyde oxime group at the 6-position of the indole ring presents distinct chemical properties and potential for novel applications.

The precursor to this compound, indole-6-carboxaldehyde, is recognized as a valuable building block for creating diverse derivatives used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The subsequent conversion of the aldehyde to an oxime introduces the versatile reactivity and biological potential associated with the oxime functional group.

Although specific research into the biological activities of this compound is an emerging area, studies on related indole oxime derivatives have shown promise. For instance, N-substituted indole-3-carbaldehyde oxime derivatives have been investigated as urease inhibitors. mdpi.comresearchgate.net The broader class of indole derivatives is known for a wide range of biological activities, including antiviral and antimicrobial properties. The exploration of this compound and its derivatives could therefore uncover new therapeutic agents with unique structure-activity relationships.

Below are the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | (1E)-1-(1H-indol-6-yl)methanimine oxide |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.18 g/mol |

| CAS Number | 1018038-62-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVPBLUWVAYFSN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole 6 Carbaldehyde Oxime and Its Derivatives

Classical Condensation Approaches for Oxime Formation

The cornerstone for the synthesis of 1H-indole-6-carbaldehyde oxime is the classical condensation reaction, a fundamental transformation in organic chemistry for the formation of C=N double bonds.

Schiff Base Reaction of Indole (B1671886) Carbaldehyde Derivatives with Hydroxylamine Hydrochloride

The most prevalent method for the preparation of this compound is the Schiff base condensation of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the oxime. nih.gov

C₉H₇NO + NH₂OH·HCl → C₉H₈N₂O + H₂O + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the formation of the oxime. nih.gov

Optimization of Reaction Conditions for Oximation

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. The interplay of solvent, catalyst, stoichiometry, and temperature is crucial in directing the reaction towards the desired product. The following subsections delve into the specific influences of these factors, drawing parallels from the well-documented synthesis of the analogous indole-3-carbaldehyde oxime. mdpi.comderpharmachemica.com

The choice of solvent plays a pivotal role in the oximation reaction, influencing the solubility of reactants and the reaction rate. Studies on the synthesis of indole-3-carbaldehyde oxime have demonstrated that polar protic solvents, such as ethanol, are particularly effective. mdpi.comderpharmachemica.com Ethanol's ability to form hydrogen bonds with the reactants can enhance the reaction rate and improve the yield. derpharmachemica.com

Polar aprotic solvents like Tetrahydrofuran (THF) have also been successfully employed. mdpi.comderpharmachemica.com While the reaction may proceed at a slower rate in THF compared to ethanol, it remains a viable option. derpharmachemica.com Other solvents such as acetonitrile and N,N-Dimethylformamide (DMF) are also utilized, particularly in the synthesis of N-substituted indole carbaldehyde precursors. mdpi.com

Table 1: Effect of Solvent on the Synthesis of Indole-3-carbaldehyde Oxime Note: This data is illustrative and based on the synthesis of the analogous indole-3-carbaldehyde oxime.

| Solvent | Reaction Time | Yield (%) | Reference |

| 95% Ethanol | 2 hours | 91.29 | mdpi.com |

| Tetrahydrofuran (THF) | 4 hours 15 minutes | 74.21 | mdpi.com |

Basic catalysts are essential for neutralizing the HCl generated from hydroxylamine hydrochloride, thereby facilitating the forward reaction. Common bases employed include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃). nih.govmdpi.com

Table 2: Influence of Base on Oximation Reactions of Indole Derivatives Note: This data is illustrative and based on syntheses of analogous indole carbaldehyde derivatives.

| Aldehyde Derivative | Base | Solvent | Yield (%) | Reference |

| 1H-Indole-3-carbaldehyde | Sodium Hydroxide (NaOH) | 95% Ethanol | 91.29 | mdpi.com |

| 1-Methoxyindole-3-carbaldehyde | Sodium Carbonate (Na₂CO₃) | (Solvent-free) | ~95 | nih.gov |

| 1-Methyl-1H-indole-3-carbaldehyde | Potassium Carbonate (K₂CO₃) | Acetonitrile/DMF | 87.28 (precursor step) | mdpi.com |

The molar ratio of the reactants, particularly the hydroxylamine hydrochloride and the base relative to the indole carbaldehyde, is a critical factor in achieving high conversion. Often, an excess of hydroxylamine hydrochloride and the base is used to ensure the complete consumption of the starting aldehyde. mdpi.com

For the synthesis of N-substituted indole-3-carboxaldehyde oximes, researchers have used up to five equivalents of both hydroxylamine hydrochloride and sodium hydroxide. mdpi.comderpharmachemica.com This stoichiometric excess helps to drive the reaction to completion and maximize the yield of the oxime product.

Table 3: Stoichiometric Ratios in the Synthesis of Indole-3-carbaldehyde Oxime Note: This data is illustrative and based on the synthesis of the analogous indole-3-carbaldehyde oxime.

| Indole-3-carbaldehyde (eq.) | Hydroxylamine Hydrochloride (eq.) | Sodium Hydroxide (eq.) | Solvent | Yield (%) | Reference |

| 1 | 5 | 5 | 95% Ethanol | 91.29 | mdpi.com |

| 1 | 5 | 2 | 95% Ethanol | 89.07 | mdpi.com |

| 1 | 5 | 5 | THF | 74.21 | mdpi.com |

| 1 | 5 | 2 | THF | 68.93 | mdpi.com |

Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the oximation reaction. The reaction is often initiated at a low temperature (0–5 °C) during the addition of reagents to manage any exothermic processes. mdpi.com Subsequently, the reaction mixture is typically stirred at room temperature for a duration ranging from a few hours to overnight to ensure completion. mdpi.com

In the synthesis of indole-3-carbaldehyde oxime, reaction times of 2 to 4 hours at room temperature have been reported to be effective. mdpi.com The progress of the reaction is often monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion.

Table 4: Temperature and Time Parameters for the Synthesis of Indole-3-carbaldehyde Oxime Note: This data is illustrative and based on the synthesis of the analogous indole-3-carbaldehyde oxime.

| Solvent | Initial Temperature (°C) | Reaction Temperature (°C) | Reaction Time | Reference |

| 95% Ethanol | 0 | Room Temperature | 2 hours | mdpi.com |

| THF | 0 | Room Temperature | 4 hours 15 minutes | mdpi.com |

| 95% Ethanol | 0-5 | Room Temperature | 4 hours | mdpi.com |

Novel and Green Synthetic Strategies

In recent years, there has been a considerable shift towards the development of sustainable synthetic methods in organic chemistry. For the synthesis of indole carbaldehyde oximes, mechanochemistry and solvent-free reactions have emerged as promising green alternatives to conventional solution-phase methods.

Mechanochemical synthesis, which involves chemical transformations induced by mechanical energy, offers a solvent-free and often more efficient route to various organic compounds. nih.govsemanticscholar.orgnih.govresearchgate.net This technique has been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde oximes, and the principles are applicable to the 6-carbaldehyde isomer. The reaction typically involves the milling of the corresponding indole carbaldehyde with hydroxylamine hydrochloride and a base, such as sodium hydroxide or sodium carbonate. nih.govsemanticscholar.orgnih.govresearchgate.net

This solvent-free approach minimizes the risk associated with aqueous solutions of hydroxylamine hydrochloride and can lead to high yields in short reaction times. nih.govsemanticscholar.orgnih.govresearchgate.net For instance, the mechanochemical synthesis of 1-methoxyindole-3-carboxaldehyde oxime achieved a yield of nearly 95% after just 20 minutes of milling. nih.govnih.govresearchgate.net The efficiency of the reaction can be influenced by various parameters, including the type of base used and the milling conditions.

Table 1: Mechanochemical Synthesis of N-Substituted Indole-3-carboxaldehyde Oximes

| N-Substituent | Base | Milling Time (min) | Yield (%) | Reference |

| -OCH3 | NaOH | 20 | ~95 | nih.govnih.gov |

| -CH3 | Na2CO3 | Not specified | High conversion | nih.gov |

This data is for indole-3-carbaldehyde oximes, serving as a model for the synthesis of this compound.

Beyond mechanochemistry, other solvent-free reaction protocols have been developed for reactions involving indoles. For example, the addition of indole to aldehydes can be carried out under neat conditions, highlighting the feasibility of avoiding bulk solvents. nih.gov While this specific reaction produces diindolyl methanes, it underscores the broader trend of moving away from traditional solvent-based synthesis. The synthesis of this compound can be envisioned under similar solvent-free or minimal-solvent conditions, likely involving heating the aldehyde with hydroxylamine hydrochloride and a suitable base.

Synthesis of N-Substituted this compound Derivatives

The functionalization of the indole nitrogen (N-H) is a common strategy to modify the properties of indole-containing molecules. nih.gov The synthesis of N-substituted this compound derivatives typically involves a two-step process: N-alkylation of the precursor, 1H-indole-6-carbaldehyde, followed by oximation.

The N-alkylation of indoles is a well-established transformation. nih.govrsc.orgresearchgate.net For indole-carbaldehydes, this reaction is typically achieved by treating the N-H of the indole ring with an alkylating agent in the presence of a base. mdpi.com The electron-withdrawing nature of the carbaldehyde group can influence the reactivity of the indole nitrogen. Classical conditions often employ a strong base like sodium hydride in an aprotic solvent such as DMF or THF. rsc.org However, milder bases like potassium carbonate are also effective, particularly when used with a suitable solvent system. mdpi.com

For example, the N-alkylation of 1H-indole-3-carbaldehyde has been successfully carried out using methyl iodide and benzyl chloride in the presence of potassium carbonate in a mixture of acetonitrile and DMF. mdpi.com These methods are directly translatable to the N-alkylation of 1H-indole-6-carbaldehyde.

Alkyl halides are common and versatile electrophiles for the N-alkylation of indoles. rsc.orgmdpi.com The choice of alkyl halide allows for the introduction of a wide variety of substituents at the indole nitrogen. The reaction proceeds via an SN2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile.

The subsequent oximation of the N-alkylated indole-6-carbaldehyde can be carried out using standard procedures, such as reaction with hydroxylamine hydrochloride in a suitable solvent like ethanol. mdpi.comresearchgate.net The presence of a base is often required to neutralize the HCl and generate free hydroxylamine.

Table 2: Synthesis of N-Substituted Indole-3-carbaldehydes via N-Alkylation

| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Methyl iodide | K2CO3 | CH3CN/DMF | 16 | 87.28 | mdpi.com |

| Benzyl chloride | K2CO3 | CH3CN/DMF | 12 | 78.81 | mdpi.com |

This data pertains to the N-alkylation of 1H-indole-3-carbaldehyde, which serves as a procedural model for the 6-carbaldehyde isomer.

Stereochemical Investigations of 1h Indole 6 Carbaldehyde Oxime Isomers

Characterization and Isolation of Syn (Z) and Anti (E) Isomers

The synthesis of 1H-indole-6-carbaldehyde oxime from the corresponding aldehyde and hydroxylamine can be expected to produce a mixture of syn and anti isomers. The separation and characterization of these isomers are fundamental first steps in any detailed stereochemical investigation.

Typically, the isolation of oxime isomers is achieved through chromatographic techniques such as column chromatography or fractional crystallization. The polarity of the isomers often differs, allowing for their separation. For instance, in studies of N-substituted indole-3-carbaldehyde oximes, the syn and anti isomers were successfully separated using column chromatography nih.govnih.gov. It is reasonable to assume that a similar approach would be effective for the isomers of this compound.

Once isolated, the characterization of each isomer relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. The chemical shifts of the protons and carbons near the oxime group are sensitive to the stereochemistry. For example, in the case of indole-3-carbaldehyde oxime derivatives, the chemical shifts of the protons at the C2 and C4 positions of the indole (B1671886) ring show considerable differences between the syn and anti isomers nih.gov. It is anticipated that the protons at C5 and C7 of the indole ring in this compound would similarly experience different magnetic environments in the syn and anti configurations, leading to distinct chemical shifts.

Isomerization Processes and Their Mechanistic Elucidation

The interconversion between the syn and anti isomers of oximes is a well-documented phenomenon that can be influenced by various factors, including heat, light, and acidic or basic conditions.

Kinetic and Thermodynamic Stability of Isomeric Forms

The relative stability of the syn and anti isomers of this compound would determine their equilibrium distribution. In many aldoximes, the anti isomer is thermodynamically more stable due to reduced steric hindrance. However, intramolecular hydrogen bonding can sometimes favor the syn isomer. For indole-3-carbaldehyde oximes, the relative stability can be influenced by substituents on the indole nitrogen nih.gov. In the absence of specific data for the 6-carbaldehyde isomer, it is difficult to predict with certainty which isomer would be thermodynamically favored. Kinetic stability, on the other hand, relates to the energy barrier for interconversion. A higher energy barrier would result in slower isomerization.

Influence of Acidic Conditions on Isomer Interconversion

Acidic conditions are known to catalyze the isomerization of oximes. The mechanism is believed to involve the protonation of the oxime nitrogen, which facilitates rotation around the C=N bond. Studies on 1H-indole-3-carbaldehyde oxime have shown that the isomerization from the anti to the syn isomer is significantly accelerated in the presence of acid nih.govresearchgate.net. It is highly probable that this compound would exhibit similar behavior, with acid catalysis promoting the establishment of the thermodynamic equilibrium between the two isomers. The rate of this interconversion would likely depend on the acid concentration and the solvent used.

Impact of Substituents on Isomerization Dynamics

While the subject compound is this compound, it is informative to consider how substituents on the indole ring, in general, could affect isomerization. Electron-donating or electron-withdrawing groups on the indole nucleus can influence the electron density at the oxime's C=N bond, thereby affecting the energy barrier for rotation. For N-substituted indole-3-carbaldehyde oximes, it has been observed that electron-donating substituents on the nitrogen atom can influence the isomerization process nih.govresearchgate.netnih.gov. Although the substituent in this compound is on the benzene ring portion of the indole, its electronic effect could still play a role in the kinetics and thermodynamics of isomerization.

Isomerization in Solution-Phase Versus Solid-State

The phase in which the compound exists can have a profound impact on isomerization. In solution, molecules have greater freedom of movement, and isomerization is often more facile. In the solid state, the crystal lattice can impose significant steric constraints that may hinder or even prevent isomerization. However, solid-state isomerization is not unheard of and can sometimes be induced by factors such as temperature or light. For some N-substituted indole-3-carboxaldehyde oximes, different isomeric ratios have been observed in the solid state compared to in solution under acidic conditions, highlighting the influence of the physical state on the isomeric preference nih.govresearchgate.netmdpi.com. This suggests that the crystalline packing of this compound could potentially lock the molecules in a specific conformation, which might differ from the equilibrium in solution.

Advanced Spectroscopic Discrimination of Isomers

Beyond standard 1D NMR, advanced spectroscopic techniques are invaluable for the unambiguous assignment of oxime stereoisomers.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive for determining the spatial proximity of atoms. For this compound, one would expect to observe an NOE correlation between the oxime proton (-OH) and the aldehydic proton (-CH=N) in the syn isomer. In the anti isomer, an NOE correlation would be expected between the aldehydic proton and the proton at the C5 or C7 position of the indole ring. The presence or absence of these cross-peaks in the NOESY spectrum provides conclusive evidence for the isomeric configuration.

Infrared (IR) Spectroscopy: While less definitive than NMR for stereochemical assignment, IR spectroscopy can offer clues. The frequencies of the C=N and N-O stretching vibrations may differ slightly between the syn and anti isomers due to differences in their dipole moments and potential for hydrogen bonding. For indole-3-carbaldehyde oxime derivatives, differences in the O-H bond vibrations have been noted between the isomers nih.gov.

X-ray Crystallography: The most unambiguous method for determining the stereochemistry of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and the exact spatial arrangement of the atoms, definitively establishing the syn or anti configuration in the solid state.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, the following tables present representative data for the closely related 1H-indole-3-carbaldehyde oxime to illustrate the expected differences between syn and anti isomers.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for syn and anti Isomers of 1H-Indole-3-carbaldehyde Oxime in Acetone-d₆.

| Proton | syn Isomer (ppm) | anti Isomer (ppm) |

| NH (indole) | 10.74 | 10.53 |

| OH (oxime) | 10.33 | 9.68 |

| H-2 | 8.38 | 7.61 |

| H-4 | 7.87 | 8.12 |

| CH=N | 7.76 | 8.34 |

Data adapted from a study on 1H-indole-3-carbaldehyde oxime isomers nih.gov.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for an anti Isomer of an Indole-3-carbaldehyde Oxime Derivative.

| Carbon | Chemical Shift (ppm) |

| C=N | 144.73 |

| C-2 | 124.85 |

| C-3 | 110.58 |

| C-3a | 127.73 |

| C-4 | 122.05 |

| C-5 | 120.13 |

| C-6 | 122.52 |

| C-7 | 111.47 |

| C-7a | 137.35 |

Data is for the anti-isomer of 1H-indole-3-carbaldehyde oxime nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution, including the stereochemistry of oxime isomers. The assignment is primarily based on differences in the chemical shifts (δ) of protons that are spatially close to the oxime's hydroxyl group.

In the case of indole-carbaldehyde oxime isomers, the chemical shifts of the aldehydic proton (H-8), the oxime proton (N-OH), and the indole ring protons (particularly H-5 and H-7) are diagnostic. Due to the anisotropic effect of the indole ring system, the proton that is spatially closer to the ring in one isomer will experience a different magnetic environment compared to the other isomer, resulting in a measurable difference in its chemical shift. For instance, in studies of related indole-3-carbaldehyde oximes, significant changes in the chemical shifts of H-2, H-4, H-8, and the OH proton were observed between the syn and anti isomers. mdpi.com

A definitive method for assignment is the use of 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects through-space interactions between protons that are in close proximity. For an (E)-isomer, a cross-peak correlation would be expected between the oxime proton and the aldehydic proton (H-8). Conversely, for the (Z)-isomer, a correlation might be observed between the aldehydic proton and the H-5 proton of the indole ring.

Table 1: Representative ¹H-NMR Chemical Shift Data for Distinguishing Oxime Isomers (Note: The following data is illustrative of the technique, based on findings for related indole-3-carbaldehyde oximes, as specific experimental data for this compound isomers was not found in the surveyed literature. mdpi.com)

| Proton | Expected Chemical Shift δ (ppm) for (E)-isomer | Expected Chemical Shift δ (ppm) for (Z)-isomer | Key Difference |

| N-H (Indole) | ~10.5-10.7 | ~10.3-10.5 | Minor shift due to overall geometry change. |

| N-OH (Oxime) | ~9.6-9.8 | ~10.3-10.4 | The (Z)-isomer's OH proton is often more deshielded. |

| CH =N (Aldehydic) | ~8.3-8.4 | ~8.2-8.3 | The aldehydic proton's environment changes significantly. |

| H -5 | Varies | Varies | Proximity to the oxime group influences its shift. |

| H -7 | Varies | Varies | Proximity to the oxime group influences its shift. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for O-H Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for analyzing the functional groups within a molecule, particularly the hydroxyl (-OH) group of the oxime. The position, shape, and width of the O-H stretching vibration band in the IR spectrum can provide insights into the nature of hydrogen bonding, which often differs between stereoisomers.

The O-H stretching frequency is sensitive to both intramolecular and intermolecular hydrogen bonding. Differences in the solid-state packing or intramolecular hydrogen bonding capabilities of the (E) and (Z) isomers of this compound would lead to distinct FT-IR spectra. Typically, a free, non-hydrogen-bonded O-H group shows a sharp absorption band around 3500-3700 cm⁻¹. In contrast, intermolecular hydrogen bonding, common in the solid state of oximes, results in a broad and shifted absorption band at a lower frequency, often in the range of 2500-3400 cm⁻¹.

In studies of related N-substituted indole-3-carbaldehyde oximes, the O-H bond vibrations for anti isomers were observed at a higher wavenumber region compared to the corresponding syn isomers, reflecting differences in their hydrogen bonding networks. mdpi.com The analysis of these vibrational bands helps to characterize the isomers, especially in the solid state.

Table 2: Representative FT-IR Vibrational Frequencies for Oxime Isomers (Note: This table illustrates typical data based on characterization of related indole oximes, as specific experimental data for this compound isomers was not available in the reviewed literature. mdpi.commdpi.com)

| Functional Group | Typical Wavenumber (cm⁻¹) for (E)-isomer | Typical Wavenumber (cm⁻¹) for (Z)-isomer | Interpretation |

| O-H stretch | 2800–3350 (broad) | 2700–3250 (broad) | Differences in the strength and nature of intermolecular hydrogen bonding. |

| C=N stretch | ~1630-1645 | ~1625-1640 | The C=N bond vibration is characteristic of the oxime group. |

| N-O stretch | ~930-950 | ~925-945 | The N-O single bond stretch can also show slight variation. |

X-ray Diffraction for Solid-State Stereostructure Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereostructure of a crystalline compound. This technique provides a precise three-dimensional map of electron density within the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and configuration.

For this compound, obtaining a suitable single crystal of each isomer would allow for the definitive confirmation of the (E) and (Z) configurations. The analysis would reveal the exact orientation of the -OH group relative to the C=N bond and the indole ring system. Furthermore, X-ray diffraction provides detailed information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing in the solid state.

While specific crystallographic data for this compound is not present in the surveyed literature, studies on analogous compounds, such as Tryptanthrin-6-oxime, have successfully used this method to confirm an (E)-configuration for the oxime double bond in the solid state. rsc.org Such an analysis provides the ultimate proof of stereochemistry.

Table 3: Example of Crystallographic Data Obtained from X-ray Diffraction Analysis (Note: The following data is from a related compound, Tryptanthrin-6-oxime Pyridine Solvate, and serves to illustrate the type of information generated by this technique. rsc.org)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 12.4567(6) |

| c (Å) | 13.9876(7) |

| β (°) | 105.123(2) |

| Volume (ų) | 1704.5(2) |

| Z (formula units/cell) | 4 |

Reactivity and Transformation Pathways of 1h Indole 6 Carbaldehyde Oxime

Radical Chemistry and Iminyl Radical Generation

The generation of iminyl radicals from oximes is a key transformation that opens up a variety of synthetic pathways. This typically involves the homolytic cleavage of the N-O bond.

N-O Bond Fragmentation Mechanisms

The fragmentation of the N-O bond in oximes to generate iminyl radicals can be initiated through several methods, including thermolysis, photolysis, or single-electron transfer (SET) processes. In the context of indole (B1671886) oximes, these methods lead to the formation of an indole-containing iminyl radical.

Thermolysis and Photolysis: Direct heating or irradiation of oximes can induce N-O bond homolysis. However, these methods often require harsh conditions and may lack selectivity.

Single-Electron Transfer (SET): A milder and more common approach involves SET processes.

Reductive Cleavage: Reagents like samarium diiodide (SmI2) can effect the reductive cleavage of the N-O bond in oxime ethers to generate N-centered radicals. organic-chemistry.org This method is efficient for producing five-membered cyclic imines through intramolecular cyclization. organic-chemistry.org

Oxidative Generation: One-electron oxidation of oximes can also lead to the formation of iminoxyl radicals, which can then fragment to iminyl radicals. nih.govbeilstein-journals.org Studies on 1-methylindole-3-carbaldehyde oxime have shown the formation of iminoxyl radicals upon one-electron oxidation. rsc.org

The general mechanism for iminyl radical generation from an oxime derivative via a SET process is depicted below:

| Step | Description |

| 1. Activation | The oxime hydroxyl group is often derivatized (e.g., as an ester or ether) to facilitate the N-O bond cleavage. |

| 2. Electron Transfer | A single electron is transferred to or from the oxime derivative, forming a radical ion. |

| 3. Fragmentation | The radical ion undergoes fragmentation, cleaving the N-O bond to yield an iminyl radical and a corresponding counter-radical or ion. |

Addition Reactions of Iminyl Radicals with π-Systems

Once generated, the iminyl radical derived from 1H-indole-6-carbaldehyde oxime can participate in addition reactions with various π-systems. These reactions are valuable for the formation of new carbon-nitrogen bonds and the construction of heterocyclic frameworks.

The reactivity of the iminyl radical is characterized by its electrophilic nature, which drives its addition to electron-rich π-systems such as alkenes, alkynes, and arenes.

| π-System | Reaction Type | Product Type |

| Alkenes | Intermolecular Addition | Functionalized imines or amines (after reduction) |

| Alkenes | Intramolecular Addition | Nitrogen-containing heterocycles (e.g., pyrrolines) |

| Arenes | Intramolecular Addition | Fused heterocyclic systems |

For instance, the intramolecular cyclization of an iminyl radical onto an adjacent aromatic ring is a known strategy for constructing indole-fused polycyclic compounds. rsc.org

Intramolecular Radical Processes

Iminyl radicals are prone to undergo various intramolecular reactions, leading to significant molecular rearrangements and the formation of cyclic structures.

Ring-Opening: While less common for the indole system itself, if a strained ring were present elsewhere in the molecule, the iminyl radical could initiate its opening.

Hydrogen Atom Transfer (HAT): 1,5-hydrogen atom transfer is a common process for iminyl radicals, leading to the formation of a carbon-centered radical. This subsequent radical can then undergo further reactions, such as cyclization or trapping by other reagents. This process is a key step in reactions like the Hofmann-Löffler-Freytag reaction.

An illustrative pathway for an intramolecular reaction of an indole-derived iminyl radical is shown below:

| Step | Description |

| 1. Iminyl Radical Formation | Generation of the iminyl radical from the oxime precursor. |

| 2. Intramolecular Cyclization | The iminyl radical attacks a π-system within the same molecule, such as the indole ring or a substituent. |

| 3. Rearomatization/Further Reaction | The resulting radical intermediate can then rearomatize or undergo further reactions to yield the final product. |

Cycloaddition Reactions

[2+2]-Cycloadditions for Azetidine Synthesis

The [2+2] photocycloaddition of imines with alkenes, known as the aza Paternò-Büchi reaction, is a method for synthesizing azetidine rings. For indoles, this typically involves the dearomative cycloaddition across the C2-C3 double bond of the indole ring. Visible-light-mediated intermolecular [2+2] cycloadditions of indoles with alkenes have been developed, providing access to cyclobutane-fused indolines. nih.govrsc.org

A proposed reaction scheme for a [2+2] cycloaddition involving an indole derivative is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Indole Derivative | Alkene | Visible light, photocatalyst | Cyclobutane-fused indoline |

This reaction proceeds via a triplet-triplet energy transfer mechanism and exhibits excellent regio- and diastereoselectivity. nih.govrsc.org

Photochemical [3+2]-Cycloadditions

Indoles can also undergo [3+2] cycloaddition reactions with various 1,3-dipoles. Photochemical methods can be employed to generate these dipoles or to activate the indole substrate. For example, catalytic, enantioselective [3+2] cycloadditions of azomethine ylides with 3-nitroindoles have been reported to form pyrroloindoline structures. rsc.org

While the oxime functionality itself is not a 1,3-dipole, it can be a precursor to nitrile oxides, which are classic 1,3-dipoles. However, a more likely pathway involving the indole core is its reaction with an externally generated 1,3-dipole under photochemical conditions.

| Indole Derivative | 1,3-Dipole | Conditions | Product |

| Substituted Indole | Azomethine Ylide | Catalyst, light | Pyrroloindoline |

These dearomative cycloadditions provide a powerful tool for the synthesis of complex, sp³-rich scaffolds from simple aromatic precursors.

Hetero-Diels-Alder Reactions with Nitrosoalkenes

The indole moiety can act as a dienophile in hetero-Diels-Alder reactions. When this compound is reacted with nitrosoalkenes, which are highly reactive heterodienes, a [4+2] cycloaddition can occur. These reactions provide a versatile route for the functionalization of the indole core. frontiersin.orgnih.gov

Typically, conjugated nitrosoalkenes, generated in situ from α-bromooximes, react with electron-rich heterocycles like indole. acs.orgbohrium.com The reaction with the indole nucleus generally proceeds at the C2-C3 double bond. The initial cycloaddition leads to a transient bicyclic 1,2-oxazine adduct. This adduct is often unstable and undergoes a subsequent ring-opening reaction, driven by the restoration of the aromaticity of the indole ring. This process ultimately results in the formation of an open-chain, C3-alkylated indole oxime. frontiersin.orgacs.org This transformation pathway is a valuable synthetic strategy for introducing functionalized side chains onto the indole scaffold. nih.gov

Quantum chemical calculations on the reaction between nitrosoalkenes and indole confirm that the process is a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. frontiersin.org The regioselectivity of the attack favors the 3-position of the indole ring. frontiersin.orgbohrium.com This methodology has been used to synthesize various functionalized indoles, which can serve as precursors for more complex molecules, such as tryptophan analogues and β-carboline derivatives. frontiersin.org

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Product Type | Ref. |

| Indole Derivative | Nitrosoalkene | Hetero-Diels-Alder | Bicyclic 1,2-oxazine | C3-functionalized open-chain oxime | frontiersin.orgacs.org |

| 3-Triazolyl-nitrosoalkene | Indole | Hetero-Diels-Alder | Not specified | 1,2,3-Triazolyl-indole | nih.gov |

Metal-Mediated and Metal-Catalyzed Transformations

The oxime group in this compound can be readily activated by various metals, particularly transition metals, to facilitate a range of synthetic transformations, including the construction of novel heterocyclic systems and unique molecular rearrangements.

Oximes are recognized as valuable and versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles through transition metal-catalyzed reactions. researchgate.netresearchgate.net The N-O bond of the oxime is susceptible to cleavage by metal catalysts, generating reactive intermediates that can undergo intramolecular cyclization or intermolecular coupling reactions. researchgate.net

O-Acyl oximes, derivatives of the parent oxime, have garnered significant attention as building blocks in transition metal catalysis. rsc.org They can serve as internal oxidants in C-H activation reactions, avoiding the need for external oxidants and often leading to higher reactivity and selectivity. rsc.org Catalytic systems based on palladium, copper, rhodium, and cobalt have been employed to transform oximes into heterocycles such as pyrroles, isoxazoles, pyridines, and isoquinolines. researchgate.netrsc.org While specific studies on this compound are not prevalent, the established reactivity of the oxime functional group suggests its potential as a substrate in these synthetic methodologies for creating more complex, fused heterocyclic architectures.

A remarkable transformation involving indole oximes has been observed in the presence of gold catalysts. nih.gov Research on indole oximes bearing a nitrogen-linked propargyl group has revealed a novel reaction pathway termed an "oxime-oxime rearrangement". nih.govresearchgate.net

In this gold-catalyzed process, the reaction outcome is dependent on the substitution pattern of the alkyne. When a terminal alkyne is used, a selective 6-endo-dig cyclization occurs, leading to the formation of pyrazine N-oxides. However, when an internally substituted alkyne is employed, the reaction pathway shifts dramatically. It proceeds via a 7-endo-dig cyclization, which facilitates an unprecedented intramolecular transfer of the oxime functionality from one carbon atom to another. nih.gov This unique transformation highlights the ability of gold catalysts to activate the alkyne towards nucleophilic attack by the oxime nitrogen, triggering a cascade that results in a skeletal reorganization. nih.govnih.gov

| Catalyst | Substrate | Cyclization Mode | Product | Key Finding | Ref. |

| Gold(III) | N-propargyl indole oxime (terminal alkyne) | 6-endo-dig | Pyrazine N-oxide | Selective cyclization | nih.gov |

| Gold(III) | N-propargyl indole oxime (substituted alkyne) | 7-endo-dig | Rearranged Oxime | Oxime-oxime rearrangement | nih.gov |

Reactions with Nitrogen-Containing Species

The indole nucleus is susceptible to reaction with various electrophilic nitrogen species. The presence of the oxime group can further influence the course of these reactions.

The reaction of indoles with nitrogen dioxide (NO₂) in aprotic solvents is complex and leads to a variety of products. rsc.org For indoles with an unsubstituted C3 position, the reaction can lead to oxidative dimerization products. For instance, indole itself reacts with NO₂ to form 2-(indol-3-yl)-3H-indol-3-one and its corresponding oxime, 2-(indol-3-yl)-3H-indol-3-oxime. rsc.org When the 3-position is substituted, nitration of the indole ring is typically observed. rsc.org Given the structure of this compound, the C3 position is unsubstituted, suggesting it would be a primary site of reactivity. The reaction could potentially lead to C3-nitrosation or nitration, or oxidative coupling, depending on the precise reaction conditions.

Nitrous acid (HNO₂), often generated in situ from sodium nitrite and a protic acid, is a classic reagent for nitrosation. The reaction of indoles with nitrous acid can yield different products depending on the substitution pattern and reaction conditions. rsc.org

The reaction typically involves electrophilic attack at the electron-rich C3 position of the indole ring to form a 3-nitrosoindole derivative. This intermediate exists in tautomeric equilibrium with the corresponding isonitroso (oxime) form, 3-(hydroxyimino)indolenine. rsc.orgmdpi.com

A significant transformation that begins with the nitrosation of indoles is the rearrangement to form 1H-indazole-3-carboxaldehydes. rsc.org This reaction proceeds through the initial formation of the C3-nitroso oxime intermediate. This intermediate then undergoes a ring-opening of the pyrrole moiety, followed by a ring-closing step to furnish the indazole ring system. rsc.org This provides a direct synthetic route from the indole core to the indazole scaffold, a valuable pharmacophore in medicinal chemistry.

| Reagent | Indole Substrate | Key Intermediate | Final Product(s) | Ref. |

| Nitrogen Dioxide | Indole (unsubstituted C3) | Not specified | 2-(Indol-3-yl)-3H-indol-3-one, 2-(Indol-3-yl)-3H-indol-3-oxime | rsc.org |

| Nitrous Acid | Indole (unsubstituted C3) | 3-Nitrosoindole / Isonitrosoindolenine | 1H-Indazole-3-carboxaldehyde | rsc.org |

| Nitrous Acid | 2-Phenylindole | Not specified | Isonitroso and 3-nitroso indole derivatives | rsc.org |

Computational Chemistry and in Silico Studies of 1h Indole 6 Carbaldehyde Oxime

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (like 1H-indole-6-carbaldehyde oxime) and a protein target.

While studies have extensively modeled the interaction of the isomeric 1H-indole-3-carbaldehyde oxime with enzymes like urease, no such data exists for the 6-carbaldehyde isomer. A hypothetical molecular docking study of this compound with an enzyme such as urease would involve preparing the 3D structure of the ligand and the protein target. The simulation would then predict the most stable binding pose of the oxime within the enzyme's active site. The results would typically be visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme.

Table 1: Hypothetical Key Binding Interactions of this compound with an Enzyme Active Site

| Interaction Type | Potential Interacting Residue (Example) | Ligand Moiety Involved |

| Hydrogen Bond | Aspartic Acid (Asp) | Oxime hydroxyl group |

| Hydrogen Bond | Histidine (His) | Indole (B1671886) N-H group |

| Pi-Pi Stacking | Phenylalanine (Phe) | Indole ring |

| Hydrophobic | Leucine (Leu) | Indole ring |

This table is illustrative and represents the type of data that would be generated from a molecular docking study. The specific interacting residues would depend on the chosen enzyme target.

Beyond identifying the binding mode, docking simulations can also estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or a predicted inhibitory constant (Ki). Lower docking scores and Ki values typically indicate a stronger binding affinity and, consequently, a higher potential for inhibitory activity. Such predictions are crucial for prioritizing compounds for further experimental testing.

Table 2: Illustrative Predicted Binding Affinities for this compound

| Target Enzyme | Predicted Docking Score (kcal/mol) | Predicted Inhibitory Constant (Ki) (µM) |

| Urease | - | - |

| Cyclooxygenase-2 | - | - |

| Tyrosine Kinase | - | - |

No published data is available for this compound. The table is presented to show the format of data that would be expected from such a study.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the chemical reactivity and physical properties of molecules.

DFT calculations could be employed to study the mechanisms of reactions involving this compound. For instance, the synthesis of the oxime from 1H-indole-6-carbaldehyde and hydroxylamine could be modeled to determine the reaction pathway and the energies of intermediates and transition states. This would provide a detailed understanding of the reaction kinetics and thermodynamics.

In reactions where multiple products can be formed, DFT can be used to predict the regioselectivity and stereoselectivity. By calculating the energies of the different possible products and the activation energies of the pathways leading to them, researchers can predict which isomer is more likely to be formed. For this compound, this could be relevant in studying its further functionalization.

This compound can exist as different isomers, such as syn and anti conformers around the C=N double bond. DFT calculations would allow for a detailed energetic and conformational analysis of these isomers. By optimizing the geometry of each isomer and calculating their relative energies, the most stable conformation could be identified. This information is critical as the biological activity of a molecule can be highly dependent on its 3D structure.

Table 3: Hypothetical Relative Energies of this compound Isomers from DFT Calculations

| Isomer | Relative Energy (kcal/mol) |

| Syn Isomer | - |

| Anti Isomer | - |

This table illustrates the expected output from a DFT analysis of the isomers of this compound. No specific data is currently available in the literature.

In Silico Prediction of Molecular Properties for Design Strategy

Computational chemistry and in silico studies play a pivotal role in modern drug discovery and materials science, offering a predictive lens through which the properties of novel molecules like this compound can be assessed prior to their synthesis. These computational approaches enable the rational design of molecules with desired biological activities and physicochemical properties, thereby accelerating the development process and reducing costs. By simulating molecular behavior and interactions, researchers can gain insights into a compound's potential efficacy and liabilities, guiding synthetic efforts toward more promising candidates.

For this compound, in silico tools can predict a range of molecular properties that are critical for its function as a potential therapeutic agent. These properties include, but are not limited to, electronic characteristics such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These electronic properties are fundamental to how the molecule will interact with biological targets. Furthermore, physicochemical properties like lipophilicity (log P), aqueous solubility, and polar surface area can be calculated to predict the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In silico SAR studies for this compound and its analogues can be conducted through techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These studies help to identify key structural features, or pharmacophores, that are essential for the molecule's interaction with a specific biological target.

While direct computational studies on this compound are not extensively available in the literature, valuable insights can be drawn from studies on structurally similar compounds, such as N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.comnih.gov For these related compounds, molecular docking studies have been employed to investigate their binding interactions with specific enzymes. For instance, in studies of urease inhibitors, docking simulations have shown that the indole scaffold can fit into the active site of the enzyme, with the oxime moiety playing a crucial role in coordinating with key metallic ions or forming hydrogen bonds with amino acid residues. mdpi.comresearchgate.netnih.gov

Based on these analogous studies, a hypothetical SAR for this compound could be proposed. The indole ring likely serves as a crucial scaffold, providing a large surface area for hydrophobic and van der Waals interactions within a target's binding pocket. nih.gov The position of the carbaldehyde oxime group at the 6-position, as opposed to the more commonly studied 3-position, would significantly alter the molecule's shape and the orientation of the hydrogen bond donors and acceptors. This would, in turn, influence its binding selectivity and affinity for different biological targets.

Computational data can be used to generate a matrix of derivatives, where substituents at various positions on the indole ring (e.g., at the N1 position or on the benzene ring) are systematically varied. By calculating the binding affinity or other relevant descriptors for each derivative, a QSAR model can be developed. Such a model might reveal, for example, that electron-withdrawing groups on the indole ring enhance activity, or that bulky substituents at the N1-position are detrimental to binding. This information is invaluable for guiding the design of more potent and selective analogues.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Parent Compound | -7.5 | H-bond with Ser34, Pi-alkyl with Leu56 |

| Derivative A | N1-methylation | -7.8 | H-bond with Ser34, Pi-alkyl with Leu56, Hydrophobic interaction with Ala57 |

| Derivative B | 5-Fluoro substitution | -8.2 | H-bond with Ser34, Pi-alkyl with Leu56, Halogen bond with Gly33 |

| Derivative C | N1-benzylation | -7.1 | Potential steric hindrance in binding pocket |

This is a hypothetical data table based on principles from studies of related indole oxime compounds.

Correlation of In Silico Predictions with Experimental Observations

The ultimate validation of any in silico model lies in its ability to accurately predict experimental results. For this compound and its derivatives, a robust research program would involve a continuous feedback loop between computational prediction and experimental validation. For example, if molecular docking studies predict that a specific derivative will have a high binding affinity for a target enzyme, this compound would then be synthesized and tested in an in vitro enzymatic assay.

Studies on related indole-3-carbaldehyde oximes have demonstrated a strong correlation between in silico predictions and experimental outcomes. mdpi.comnih.govnih.gov In one such study, compounds predicted to have the best binding energies in docking simulations also exhibited the highest inhibitory activity against the urease enzyme in laboratory tests. mdpi.comnih.gov Specifically, N-benzyl-indole-3-carbaldehyde oxime isomers showed lower IC50 values (indicating higher potency) than their unsubstituted or N-methylated counterparts, a result that was consistent with the computational models. mdpi.comnih.gov

Furthermore, in silico ADME predictions can be correlated with experimental pharmacokinetic studies. For instance, the predicted drug-likeness of a compound, often assessed using rules such as Lipinski's Rule of Five, can be compared with its observed oral bioavailability in animal models. The table below presents hypothetical data illustrating how such a correlation could be tracked for a series of indole-6-carbaldehyde oxime derivatives.

| Compound Derivative | Predicted logP | Predicted Polar Surface Area (Ų) | Experimental IC50 (µM) | Correlation Notes |

| This compound | 2.1 | 58.3 | 15.2 | Baseline compound. |

| Derivative A (N1-methyl) | 2.5 | 58.3 | 12.8 | Increased lipophilicity correlates with slightly improved activity. |

| Derivative B (5-Fluoro) | 2.3 | 58.3 | 8.5 | Favorable electronic modification predicted by QSAR, confirmed by lower IC50. |

| Derivative C (N1-benzyl) | 4.1 | 58.3 | 25.6 | Higher lipophilicity does not compensate for predicted steric clash, leading to reduced activity. |

This is a hypothetical data table based on principles from studies of related indole oxime compounds.

Discrepancies between in silico predictions and experimental observations are also informative, as they can highlight limitations in the computational models or reveal unexpected biological phenomena. For example, a compound that is predicted to be a potent inhibitor but shows poor activity in a cell-based assay may have issues with membrane permeability or metabolic instability, factors that can then be further investigated and incorporated into future iterations of the computational models. This iterative process of prediction, synthesis, testing, and model refinement is a cornerstone of modern, computationally-driven molecular design.

Advanced Applications of 1h Indole 6 Carbaldehyde Oxime in Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

1H-Indole-6-carbaldehyde oxime, a derivative of indole (B1671886), holds potential as a versatile building block in the synthesis of complex molecular structures. The presence of the indole nucleus, combined with the reactivity of the oxime functional group, offers synthetic pathways to a variety of heterocyclic systems.

Synthesis of Nitrogen-Containing Polycyclic Systems (e.g., Pyrazino-indoles, Diazepino-indoles)

While specific literature detailing the use of this compound in the synthesis of pyrazino-indoles and diazepino-indoles is limited, the general reactivity of indole aldehydes and their derivatives suggests their potential as precursors to such fused heterocyclic systems. The construction of these polycyclic frameworks often involves the intramolecular or intermolecular cyclization of appropriately functionalized indole derivatives. For instance, indole-2-carboxamides have been identified as key precursors for accessing a variety of fused polycyclic indole molecules. rsc.org Although not directly involving the 6-carbaldehyde oxime, this highlights the utility of functionalized indoles in building complex heterocyclic architectures.

Precursors for Amino Alcohols and Amines

The oxime functionality of this compound can serve as a masked amine group. Through reduction reactions, the oxime can be converted to the corresponding primary amine, 6-(aminomethyl)-1H-indole. Furthermore, the aldehyde group from which the oxime is derived can be reduced to an alcohol, yielding (1H-indol-6-yl)methanol. The combination of these transformations allows for the synthesis of 6-(aminomethyl)-1H-indol-yl)methanol, an amino alcohol. These transformations are fundamental in organic synthesis for introducing amino and hydroxyl functionalities.

Potential Transformations of this compound

| Starting Material | Reagent/Condition | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | Reducing agent (e.g., LiAlH4, H2/Pd) | 6-(Aminomethyl)-1H-indole | Oxime to Amine |

| 1H-Indole-6-carbaldehyde | Reducing agent (e.g., NaBH4) | (1H-Indol-6-yl)methanol | Aldehyde to Alcohol |

Intermediates in the Synthesis of Biologically Active Compounds

Indole derivatives are a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. chula.ac.thnih.gov The parent compound, indole-6-carboxaldehyde, has been shown to possess pharmacological activities, including antioxidant effects and the ability to inhibit tumor invasion and metastasis. colab.wstandfonline.com This inherent bioactivity of the indole core makes its derivatives, such as this compound, attractive intermediates for the synthesis of new therapeutic agents.

Precursors to Indole Phytoalexins with Antimicrobial Properties

While there is no direct evidence of this compound being a precursor to known indole phytoalexins, a related compound, 1-methoxyindole-3-carboxaldehyde oxime, is a key intermediate in the synthesis of cruciferous phytoalexins that possess antimicrobial properties. nih.gov This suggests that indole carboxaldehyde oximes, in general, are a class of compounds with the potential to be utilized in the synthesis of these biologically active natural products.

Synthetic Routes to Tryptophan Analogues and Beta-Carboline Derivatives

The synthesis of tryptophan analogues and beta-carboline derivatives from this compound is not well-documented. However, the structural similarity of the indole core to tryptophan makes indole aldehydes potential starting points for the synthesis of modified amino acids. Beta-carbolines, which are structurally related to indoles, are often synthesized from tryptophan or tryptamine derivatives through reactions like the Pictet-Spengler reaction.

Role in Materials Science and Agrochemistry

The applications of this compound in materials science and agrochemistry are not extensively reported. However, the parent compound, indole-6-carboxaldehyde, is described as a versatile building block with applications in these fields. It is used in the production of dyes and pigments and in the fabrication of organic light-emitting diodes (OLEDs). chemimpex.com In agrochemistry, indole-6-carboxaldehyde is considered an essential building block in the development of various agrochemicals. chemimpex.com While these applications are for the aldehyde, they indicate the potential utility of its derivatives, including the oxime, in these areas.

Potential Applications of Indole-6-Carboxaldehyde Derivatives

| Field | Application |

|---|---|

| Materials Science | Dyes and Pigments |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) |

| Agrochemistry | Synthesis of Agrochemicals |

| Pharmaceuticals | Intermediate for Neurological Disorder Drugs |

Utilization in the Construction of Functional Materials

The indole moiety is a well-established component in the design of functional organic materials due to its favorable electronic and photophysical properties. 1H-Indole-6-carbaldehyde and its derivatives, including the oxime, are utilized as key building blocks in the synthesis of materials for organic electronics and fluorescent sensing.

Organic Light-Emitting Diodes (OLEDs):

Indole-6-carboxaldehyde serves as a precursor in the fabrication of materials for organic light-emitting diodes (OLEDs) rsc.org. The indole nucleus can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers of an OLED device. The oxime group of this compound offers a versatile handle for further chemical modifications, allowing for the fine-tuning of the electronic properties of the resulting materials. For instance, the oxime can be converted into other functional groups or used as a point of attachment for polymerization. The synthesis of indole-based functional polymers with well-defined structures has been achieved through methods like catalyst-free C–N coupling reactions, leading to materials with high molecular weights and good thermal stability rsc.orgresearchgate.net. These polymers often exhibit strong solid-state fluorescence, a critical property for OLED applications rsc.orgresearchgate.net.

Fluorescent Probes:

The inherent fluorescence of the indole ring system makes its derivatives, including this compound, attractive candidates for the development of fluorescent probes rsc.org. These probes are designed to detect specific analytes, such as ions or biologically relevant molecules, through changes in their fluorescence emission. The oxime functionality can be derivatized to introduce specific recognition sites or to modulate the photophysical properties of the indole chromophore. For example, indole-based chromophores have been designed for use as pH sensors and in logic gates, demonstrating their utility in creating "smart" materials that respond to environmental stimuli mdpi.com. The synthesis of such probes often involves creating donor-π-acceptor (D-π-A) architectures to achieve desired photophysical performance mdpi.com.

Below is a table summarizing the potential applications of this compound derivatives in functional materials.

| Functional Material Application | Role of this compound Derivative | Potential Properties |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport polymers. | High thermal stability, strong solid-state fluorescence, tunable electronic properties. |

| Fluorescent Probes | Core chromophore with a modifiable oxime group for analyte recognition. | High sensitivity and selectivity for specific analytes, pH-sensing capabilities. |

| Functional Polymers | Monomer unit for the synthesis of high-performance polymers. | Good electroactivity, cross-linking capabilities for film formation. rsc.orgresearchgate.net |

Derivatives for Crop Protection Agents

The indole scaffold is a "privileged structure" in medicinal and agricultural chemistry, with many of its derivatives exhibiting a wide range of biological activities. The development of novel and effective crop protection agents is a critical area of research, and indole derivatives have shown significant promise as both fungicides and insecticides.

Fungicidal Activity:

Indole derivatives have been investigated for their ability to inhibit the growth of various plant pathogenic fungi. While specific studies on the fungicidal activity of this compound derivatives are not extensively documented, the general antifungal potential of the indole nucleus is well-established. For example, various indole derivatives have been evaluated against fungi such as Fusarium calmorum, Pythium debarianum, Rhizoctonia solani, and Macrofomina phaseoli, with their toxicity being dependent on both the fungal species and the concentration of the compound. The structure-activity relationship (SAR) of these compounds is a key area of investigation to optimize their fungicidal efficacy.

Insecticidal Activity:

Similarly, indole derivatives have demonstrated notable insecticidal properties. Research has shown that certain synthetic indole derivatives are effective against pests like the diamondback moth (Plutella xylostella) frontiersin.org. The mechanism of action and the selectivity of these compounds against non-target organisms are important considerations in the development of new insecticides. The modification of the indole core, including the introduction of functional groups at various positions, can significantly impact the insecticidal potency and spectrum of activity. The oxime group of this compound provides a convenient point for the synthesis of a library of derivatives to be screened for insecticidal activity. For instance, the oxime could be converted to oxime ethers or esters, which are common modifications in agrochemical design to enhance bioavailability and target interaction.

The following table presents hypothetical derivatives of this compound and their potential application as crop protection agents, based on the known bioactivity of the indole class.

| Derivative of this compound | Potential Crop Protection Application | Rationale for Potential Activity |

| O-Methyl Ether Oxime | Fungicide | Modification of the oxime group can alter lipophilicity and interaction with fungal enzymes. |

| O-Acetyl Ester Oxime | Insecticide | Ester derivatives can act as pro-insecticides, releasing the active compound upon metabolic activation in the insect. |

| N-Benzyl Indole Oxime | Fungicide/Insecticide | Substitution on the indole nitrogen is a common strategy to modulate the biological activity of indole compounds. |

| Thioether Oxime Derivative | Fungicide | Introduction of sulfur-containing moieties can enhance antifungal activity. |

Structure-Activity Relationship (SAR) Insights:

The development of effective agrochemicals relies heavily on understanding the structure-activity relationship. For indole-based compounds, factors such as the position and nature of substituents on the indole ring, as well as modifications to functional groups, play a crucial role in determining their biological activity. For instance, in some classes of indole derivatives, the presence of specific substituents at the C-5 or C-6 positions can significantly influence their antifungal or insecticidal properties. The exploration of derivatives of this compound would contribute valuable data to the broader understanding of the SAR of indole-based agrochemicals.

Analytical Methodologies for Research on Indole Oxime Compounds

Chromatographic Separation and Analysis

Chromatography is an indispensable tool for the separation and analysis of compounds from complex mixtures. In the context of indole (B1671886) oxime research, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific and critical functions.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like 1H-indole-6-carbaldehyde oxime and for performing precise quantitative analysis. unifi.it The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For indole derivatives, reversed-phase HPLC is commonly employed. unifi.it In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape. unifi.it Detection is frequently accomplished using an ultraviolet (UV) detector, as the indole ring system possesses a strong chromophore that absorbs UV light. oup.com

The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing the concentration of the analyte in an unknown sample to be accurately determined.

Table 1: Typical HPLC Conditions for Analysis of Indole-Related Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.7 µm particle size) | Provides effective separation for moderately polar indole compounds. unifi.it |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape and ionization for mass spectrometry detection. unifi.it |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns, providing a balance between separation time and efficiency. unifi.it |

| Detector | UV-Vis or Diode Array Detector (DAD) | The indole nucleus has characteristic UV absorbance, making this a sensitive detection method. oup.com |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. unifi.it |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While many indole oximes are not sufficiently volatile for direct GC analysis, the technique becomes highly applicable when they are chemically modified into more volatile derivatives. nih.gov This process, known as derivatization, is a common strategy for analyzing polar molecules like indole-3-acetic acid by GC-MS. nih.gov

A typical derivatization reaction involves converting the polar hydroxyl group of the oxime into a less polar, more volatile ether or ester group. For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (TMS) derivatives.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. oup.com GC is often coupled with a mass spectrometer (GC-MS), which provides both identification and quantification of the separated components. notulaebotanicae.ronotulaebotanicae.ro

Table 2: GC-MS Parameters for Analysis of Indole Alkaloids

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | A common, robust column suitable for a wide range of semi-volatile organic compounds. notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert gas that carries the sample through the column without reacting with it. oup.com |

| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the sample upon injection. oup.com |

| Oven Program | Temperature gradient (e.g., 120°C to 280°C) | A programmed temperature ramp allows for the separation of compounds with different boiling points in a single run. oup.com |

| Detector | Mass Spectrometer (MS) | Provides mass information for structural identification and fragmentation analysis. oup.comnotulaebotanicae.ro |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for preliminary separation studies, including the analysis of isomers. mdpi.comacs.orgukessays.com In the synthesis of indole oximes, TLC is invaluable for determining when the starting material (e.g., an indole carbaldehyde) has been consumed and the desired oxime product has formed. libretexts.org

A TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica gel. mdpi.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate by capillary action, and the components of the mixture separate based on their polarity and affinity for the stationary and mobile phases. ukessays.com

TLC is particularly effective for studying the formation of syn and anti (or E/Z) isomers of oximes, which often have different polarities and thus different retardation factors (Rƒ values) on the TLC plate. mdpi.comnih.gov By comparing the spots of the reaction mixture to those of the starting material and known standards, one can visually track the reaction's progress. rochester.edu For some indole-3-carbaldehyde oximes, researchers have used densitometric analysis of TLC spots to evaluate the relative content of isomers. mdpi.comnih.gov

Table 3: Example of TLC System for Indole Oxime Isomer Analysis

| Component | Material/Solvent | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum sheets | A polar adsorbent that separates compounds based on polarity. The F₂₅₄ indicator allows for visualization under UV light. mdpi.com |

| Mobile Phase | Diethylether:Hexane (4:1) or Hexane:Ethyl Acetate (2:1) | A solvent mixture whose polarity is optimized to achieve good separation between the starting material, product, and isomers. mdpi.comresearchgate.net |

| Visualization | UV lamp (254 nm) or chemical staining agent | Allows for the detection of spots on the TLC plate after development. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of a compound's elemental formula. For a newly synthesized compound like this compound (C₉H₈N₂O), HRMS can confirm that the measured mass corresponds to the theoretical mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

This technique is crucial for distinguishing between compounds that may have the same nominal mass (integer mass) but different elemental compositions. The confirmation of the correct molecular formula provides strong evidence for the identity of the target compound. youtube.com

Table 4: Molecular Formula Confirmation by HRMS

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Required Mass Accuracy |

|---|

Tandem Mass Spectrometry, or MS/MS, is a technique used to determine the structure of a molecule by analyzing its fragment ions. nih.govnih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer, producing a product ion spectrum.

The fragmentation pattern is characteristic of the molecule's structure. For indole-containing compounds, characteristic fragment ions corresponding to the stable indole core are often observed. researchgate.net For example, studies on other indole derivatives have identified key fragment ions at m/z 130 (quinolinium ion) and 144. researchgate.netmdpi.com By analyzing the fragmentation pattern of this compound, researchers can confirm the connectivity of the atoms within the molecule, verifying the presence of the indole ring and the carbaldehyde oxime substituent at the 6-position. This detailed structural information is complementary to the molecular formula provided by HRMS. researchgate.net

Table 5: Hypothesized and Known Fragment Ions for Indole Compounds in MS/MS

| Precursor Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Inferred Structural Moiety |

|---|---|---|---|

| Indole-3-acetic acid | 176.1 | 130.0 | Quinolinium ion (from indole ring fragmentation) mdpi.com |

| Monoterpenoid Indole Alkaloids | Varies | 144.0 | 3-ethyl-1H-indole fragment researchgate.net |

| This compound | 161.1 ([M+H]⁺) | Hypothesized ~144 | Loss of OH |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, identification, and quantification of individual components within complex mixtures. This is particularly true for the analysis of indole oxime compounds, such as this compound, which may be present in intricate matrices like biological samples, environmental extracts, or synthetic reaction mixtures. The coupling of the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry provides a robust methodology for indole oxime research.